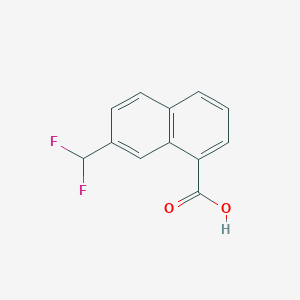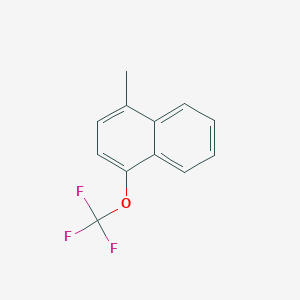
7-Chloro-3-fluoroquinoline-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-fluoroquinoline-8-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the 7th position, a fluorine atom at the 3rd position, and a carboxylic acid group at the 8th position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-fluoroquinoline-8-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoroaniline.
Cyclization: The 3-fluoroaniline undergoes cyclization with appropriate reagents to form the quinoline ring.
Chlorination: The quinoline derivative is then chlorinated at the 7th position using chlorinating agents such as phosphorus pentachloride or thionyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation: 7-Chloro-3-fluoroquinoline-8-carboxylic acid can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Derivatives with various functional groups replacing chlorine or fluorine.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology and Medicine:
Antibacterial Agents: Potential use in the development of antibacterial agents due to its quinoline structure.
Antimalarial Research: Investigated for its potential antimalarial properties.
Industry:
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments.
Material Science: Explored for its applications in material science, including the development of novel polymers.
作用机制
The mechanism of action of 7-Chloro-3-fluoroquinoline-8-carboxylic acid is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription, ultimately causing bacterial cell death. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets.
相似化合物的比较
- 7-Chloro-8-fluoroquinoline-3-carboxylic acid
- 7-Chloro-3-methylquinoline-8-carboxylic acid
- 7-Chloro-3-ethylquinoline-8-carboxylic acid
Comparison:
- Structural Differences: The position and type of substituents on the quinoline ring vary among these compounds.
- Biological Activity: The presence of different substituents can significantly impact the biological activity and specificity of these compounds.
- Chemical Properties: Variations in substituents lead to differences in chemical reactivity and stability.
Uniqueness: 7-Chloro-3-fluoroquinoline-8-carboxylic acid is unique due to the specific combination of chlorine and fluorine atoms, which enhances its chemical stability and biological activity compared to other similar compounds.
属性
CAS 编号 |
115813-23-5 |
|---|---|
分子式 |
C10H5ClFNO2 |
分子量 |
225.60 g/mol |
IUPAC 名称 |
7-chloro-3-fluoroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2/c11-7-2-1-5-3-6(12)4-13-9(5)8(7)10(14)15/h1-4H,(H,14,15) |
InChI 键 |
MINHNMAOTBJHKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=NC=C(C=C21)F)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11884629.png)
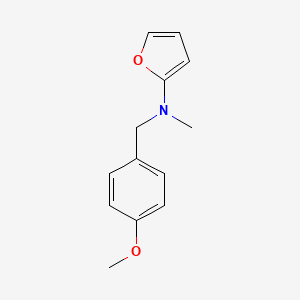

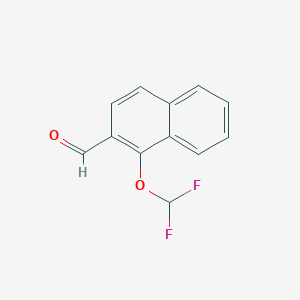

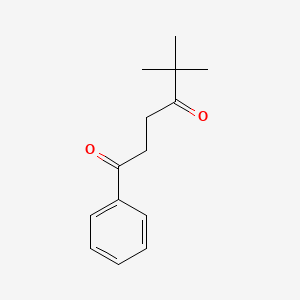
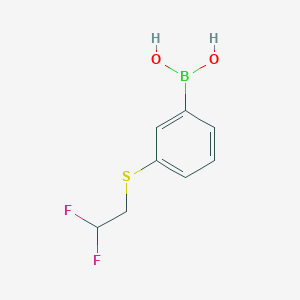
![1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one](/img/structure/B11884652.png)
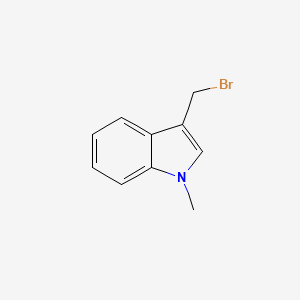
![3-Aminobenzo[g]isoquinoline-5,10-dione](/img/structure/B11884674.png)


